N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide
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Overview
Description
N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the hydroxyethyl moiety contributes to its distinctive properties, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and acylation to yield the desired product. Common reagents used in this synthesis include reducing agents like sodium borohydride and acylating agents such as acryloyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often employing catalysts and automated systems to ensure consistent product quality. The use of high-purity starting materials and stringent reaction controls are crucial to achieving the desired compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyethyl moiety may participate in hydrogen bonding, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]acetamide
- N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]butyramide
Uniqueness
Compared to its analogs, N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide exhibits unique properties due to the presence of the prop-2-enamide group. This structural feature imparts distinct reactivity and biological activity, making it a compound of significant interest in various research domains.
Properties
IUPAC Name |
N-[2-hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-11(18)16-10(7-17)8-4-3-5-9(6-8)12(13,14)15/h2-6,10,17H,1,7H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDRUPBWPWNLBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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